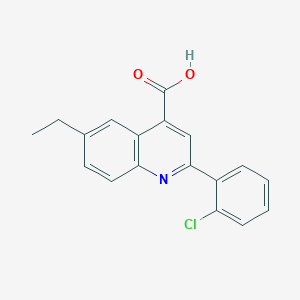
2-(2-氯苯基)-6-乙基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. This compound also has a carboxylic acid (-COOH) functional group, an ethyl group (-CH2CH3), and a chlorophenyl group (a benzene ring with a chlorine atom) attached to the quinoline structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the ethyl group, the chlorophenyl group, and finally the carboxylic acid group. The exact methods would depend on the specific reactions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and phenyl), a carboxylic acid group, and an ethyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the ethyl group could undergo reactions typical of alkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the presence of aromatic rings would likely make the compound relatively stable and non-reactive .科学研究应用
抗微生物特性
研究表明,2-(2-氯苯基)-6-乙基喹啉-4-羧酸衍生物具有潜在的抗微生物特性。例如,Desai等人(2007年)的研究合成了新的喹唑啉类化合物,包括与2-(2-氯苯基)-6-乙基喹啉-4-羧酸相关的化合物,对包括大肠杆菌和金黄色葡萄球菌在内的各种菌株表现出显著的抗菌和抗真菌活性(Desai et al., 2007)。同样,Ukrainets等人(1995年)对氯代喹啉-3-羧酸类化合物进行的研究显示了合成化合物的抗微生物和抗炎活性(Ukrainets et al., 1995)。
合成应用
该化合物已在各种合成应用中得到利用。Janin等人(2002年)的研究报告了1-(2-氯苯基)异喹啉-3-羧酸的新合成方法,强调了其在合成潜在苯二氮卓受体配体中的实用性(Janin et al., 2002)。Desai等人(2011年)的另一项研究侧重于二聚体2-(2-氯苯基)-喹唑啉-4-酮,强调了它们作为抗微生物剂的潜力(Desai et al., 2011)。
其他应用
研究还探讨了其他潜在应用。例如,Gao等人(2011年)描述了新型亚甲二氧基喹啉-3-羧酸衍生物的合成,暗示了它们在各种化学过程中的适用性(Gao et al., 2011)。此外,Li等人(2013年)对4H-咖啡因-2-羧酸衍生物进行的研究,与2-(2-氯苯基)-6-乙基喹啉-4-羧酸在结构上相关,突显了它们在抗肿瘤抗生素研究中的潜力(Li et al., 2013)。
作用机制
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it would interact with biological targets in the body to exert its effects. The specific targets and mechanism of action would depend on the structure of the compound and the functional groups present .
安全和危害
未来方向
The future directions for research on this compound would depend on its intended use and its properties. If it’s intended for use as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical studies .
属性
IUPAC Name |
2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSUCZRBBDAUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)
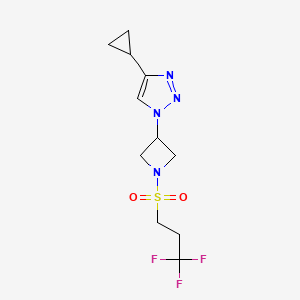
![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420620.png)
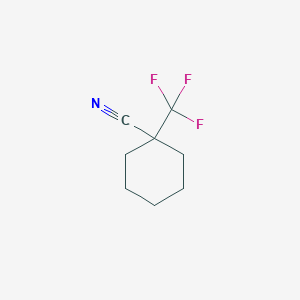
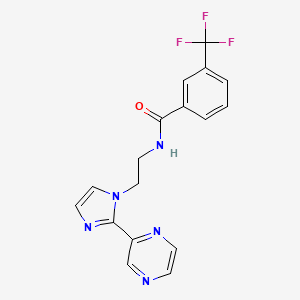
![(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2420624.png)
![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2420625.png)
![Tert-butyl 4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2420626.png)
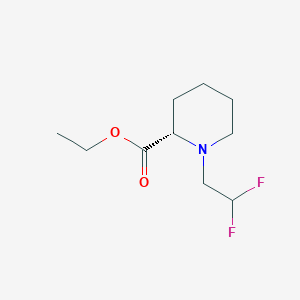
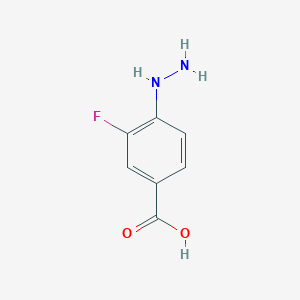
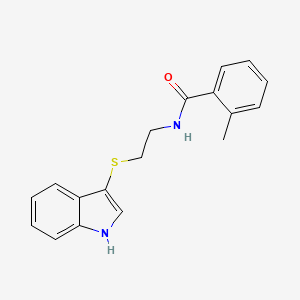


![N-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2420639.png)